molecular formula C24H20FN3O4 B2570369 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide CAS No. 1105207-53-1

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide

Cat. No. B2570369
M. Wt: 433.439
InChI Key: MWOSWTHNVNBWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is nitrogen-containing. They are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Scientific Research Applications

Synthetic Route Development

The development of practical and scalable synthetic routes for compounds similar to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is crucial for medicinal chemistry. Such efforts aim at enhancing the overall yield and efficiency of the synthesis process, minimizing the use of harmful solvents, and avoiding unstable intermediates. An example is the synthesis of YM758 monophosphate, demonstrating an improved method that avoids column chromatography purification and uses less chlorinated solvents (Yoshida et al., 2014).

Cellular Proliferation Imaging

Compounds structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide are being explored as potential imaging agents for cellular proliferation in tumors. For instance, 18F-ISO-1 has shown promise in imaging tumor proliferation in patients with malignant neoplasms, correlating uptake with cellular proliferation markers such as Ki-67 (Dehdashti et al., 2013).

Sigma-2 Receptor Imaging

Fluorine-containing benzamide analogs, including those with structural similarities to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide, have been synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status in solid tumors. Such compounds exhibit moderate to high affinity for sigma-2 receptors, making them suitable for imaging applications (Tu et al., 2007).

Metabolite Identification and Transporter-Mediated Excretion

The identification of human metabolites of related compounds and the investigation of transporter-mediated renal and hepatic excretion are essential for understanding the pharmacokinetics and safety profile of new therapeutic agents. Such studies have elucidated the major metabolites and their excretion pathways, contributing to the development of safer and more effective medications (Umehara et al., 2009).

Antimicrobial Activity

Newly synthesized compounds, including quinazolinone derivatives, have been evaluated for their antimicrobial activity. Research focuses on synthesizing novel compounds that could act as potential antimicrobial agents against a range of bacterial and fungal pathogens, showcasing the diversity in applications of quinazoline derivatives (Desai et al., 2013).

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-26-20-12-9-16(27-23(29)18-5-4-6-21(31-2)22(18)32-3)13-19(20)24(30)28(14)17-10-7-15(25)8-11-17/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOSWTHNVNBWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide

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